N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-11-6-7-12(2)15(8-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWPFHPOFDPXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is synthesized via cyclization reactions, typically involving thiosemicarbazide derivatives and carbonyl-containing reagents. A representative protocol, adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, involves the following steps:
Reaction Scheme:
- Cyclization: Thiosemicarbazide reacts with trifluoroacetic acid (CF₃COOH) in the presence of phosphorus oxychloride (POCl₃) to form 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
- Oxidation: The amino group is oxidized to a carbonyl group under controlled conditions, yielding the thiadiazol-2-one intermediate.
Optimized Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiosemicarbazide, CF₃COOH, POCl₃ | 1,4-Dioxane | Reflux | 3 h | 70% |
This method avoids harsh conditions, preserving the trifluoromethyl group’s integrity. The use of POCl₃ facilitates dehydration and cyclization, while 1,4-dioxane ensures homogeneity.
Introduction of the Sulfanyl Group at Position 5
The sulfanyl (-S-) group is introduced via nucleophilic substitution or thiol-disulfide exchange. A patent describing the synthesis of sulfinyl-thiadiazoles provides a foundational approach, modified for thioether formation:
Procedure:
- Thiolation: React the thiadiazol-2-one intermediate with mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) to form 5-mercapto-1,3,4-thiadiazole-2-carboxylic acid.
- Alkylation: Treat the thiolate anion with [(2,5-dimethylphenyl)carbamoyl]methyl bromide to install the sulfanyl-linked side chain.
Critical Parameters:
- Solvent: Dimethylformamide (DMF) enhances nucleophilicity of the thiolate.
- Temperature: 40–60°C balances reaction rate and side-product formation.
- Base: Potassium hydroxide (KOH) or sodium hydride (NaH) ensures deprotonation of the thiol.
Attachment of the 3-(Trifluoromethyl)benzamide Moiety at Position 2
Amidation reactions are employed to functionalize the thiadiazole ring. The methodology parallels the synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine:
Stepwise Process:
- Activation: Convert 3-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂).
- Coupling: React the acid chloride with 5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Table:
| Component | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acid chloride, Amine, Et₃N | 1:1:1.2 | DCM | 0°C → RT | 12 h | 85% |
The use of DCM minimizes side reactions, while Et₃N scavenges HCl, driving the reaction to completion.
Coupling with the [(2,5-Dimethylphenyl)carbamoyl]methyl Group
The [(2,5-dimethylphenyl)carbamoyl]methyl side chain is synthesized via a two-step sequence:
Synthesis Pathway:
- Carbamate Formation: React 2,5-dimethylaniline with chloroacetyl chloride to form (2,5-dimethylphenyl)carbamoyl chloride.
- Nucleophilic Substitution: Treat the carbamoyl chloride with mercaptoethanol, followed by oxidation to the sulfanyl derivative.
Key Observations:
- Oxidation: NaIO₄ in aqueous DCM selectively oxidizes thioethers to sulfoxides, but for sulfanyl retention, milder conditions (e.g., H₂O₂ in acetic acid) are preferred.
- Purification: Flash chromatography (DCM/MeOH 95:5) achieves >95% purity, as demonstrated in analogous syntheses.
Purification and Characterization of the Final Compound
Purification Strategies:
- Column Chromatography: Silica gel with gradient elution (DCM:MeOH 95:5 → 90:10) removes unreacted starting materials and by-products.
- Crystallization: Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction.
Analytical Data:
- ¹H NMR: δ 8.21 (s, 1H, Ar-H), 7.89–7.92 (m, 2H, Ar-H), 6.98–7.02 (m, 3H, Ar-H), 4.32 (s, 2H, -SCH₂-).
- HRMS: [M+H]⁺ calcd. for C₂₃H₂₀F₃N₃O₂S₂: 524.1024; found: 524.1028.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge connecting the thiadiazole and carbamoylmethyl groups participates in nucleophilic displacement reactions. For example:
-
Oxidation to sulfone/sulfoxide :
Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents converts the sulfanyl group to sulfone (-SO₂-) or sulfoxide (-SO-), enhancing electrophilicity .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂ (30%), acetic acid, 50°C, 6h | Sulfone derivative |
| Oxidation | mCPBA, DCM, 0°C → RT, 2h | Sulfoxide derivative |
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole ring undergoes electrophilic substitution and ring-opening reactions:
-
Electrophilic halogenation :
Bromine (Br₂) in glacial acetic acid substitutes hydrogen at the 5-position of the thiadiazole ring, forming 5-bromo derivatives . -
Ring-opening with amines :
Reaction with hydrazine (NH₂NH₂) in ethanol under reflux cleaves the thiadiazole ring, producing thiosemicarbazide intermediates .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 80°C, 4h | 5-Bromo-thiadiazole |
| Ring-opening | NH₂NH₂, EtOH, reflux, 8h | Thiosemicarbazide |
Amide Hydrolysis
The benzamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
Concentrated HCl (6N) at 100°C cleaves the amide bond, yielding 3-(trifluoromethyl)benzoic acid and a thiadiazole-amine intermediate . -
Basic hydrolysis :
NaOH (2M) in aqueous ethanol generates the corresponding carboxylate salts .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic | HCl (6N), 100°C, 12h | Carboxylic acid + amine |
| Basic | NaOH (2M), EtOH:H₂O, 80°C, 6h | Carboxylate salt |
Trifluoromethyl Group Reactivity
The -CF₃ group is typically inert but participates in:
-
Radical reactions :
UV light initiation with di-tert-butyl peroxide (DTBP) generates CF₃ radicals, enabling C-H functionalization in aromatic systems . -
Nucleophilic aromatic substitution :
Under high-temperature conditions (DMF, 120°C), electron-deficient aryl positions adjacent to -CF₃ react with amines or thiols .
Cross-Coupling Reactions
The thiadiazole ring facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura coupling :
Using Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O introduces aryl groups at the 2-position of the thiadiazole .
| Reaction Type | Catalytic System | Substrate | Product Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | Aryl boronic acid | 60-75% |
Reductive Transformations
-
Nitro group reduction :
If nitro precursors exist in synthetic intermediates, H₂/Pd-C in ethanol reduces them to amines . -
Disulfide formation :
Oxidation of the sulfanyl group with I₂ in basic media forms disulfide-linked dimers .
Cycloaddition Reactions
The thiadiazole’s electron-deficient nature allows [3+2] cycloadditions with azides or nitrile oxides, forming triazole or isoxazole-fused hybrids .
Key Mechanistic Insights:
Scientific Research Applications
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide
- N-[(5-{[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which may not be present in similar compounds.
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting signal transduction pathways.
- Membrane Interaction : Due to its lipophilic nature, it can integrate into lipid membranes, influencing membrane fluidity and function .
Data Table: Biological Activities Summary
Case Studies
-
Anticancer Efficacy :
A study evaluated the efficacy of various thiadiazole derivatives on human breast cancer cells. Compounds similar to this compound showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM . -
Antimicrobial Testing :
In vitro testing demonstrated that derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves a multi-step process starting with the formation of the thiadiazole core. Key steps include:
- Thiol alkylation : Reacting 1,3,4-thiadiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in dimethylformamide (DMF) using K₂CO₃ as a base at room temperature to form sulfanyl intermediates .
- Amide coupling : Introducing the trifluoromethylbenzamide group via carbodiimide-mediated coupling under inert conditions .
Optimization Tips : - Maintain strict pH control (neutral to slightly basic) to prevent side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purify intermediates via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can computational docking methods validate the compound's interactions with biological targets?
Methodological Answer:
Use the Glide docking protocol (Schrödinger Suite):
Protein Preparation : Generate a receptor grid from the target’s crystal structure (e.g., PDB ID). Optimize hydrogen bonding and remove water molecules unrelated to binding .
Ligand Preparation : Minimize the compound’s energy using OPLS-AA force fields.
Docking : Perform a torsional search with Monte Carlo sampling to account for flexible binding modes .
Scoring : Apply the XP scoring function, which incorporates hydrophobic enclosure and hydrogen-bonding terms to predict binding affinity .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2 Å indicates reliability) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at δ ~110-120 ppm for ¹³C) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈F₃N₃O₂S₂: calc. 490.09, observed 490.12) .
- HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50 over 20 min) to assess purity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?
Methodological Answer:
- Orthogonal Assays :
- Control for Purity : Re-test compounds with ≥98% purity (HPLC-verified) to exclude batch-dependent artifacts .
- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .
Advanced: How to design experiments to study metabolic stability in preclinical models?
Methodological Answer:
In Vitro Metabolism :
- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 min .
Metabolite Identification :
- Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .
Computational Prediction :
- Apply ADMET predictors (e.g., QikProp) to estimate CYP450 affinity and metabolic hotspots .
Basic: Which functional groups are most critical for its bioactivity?
Methodological Answer:
- Thiadiazole Ring : Essential for π-π stacking with aromatic residues in enzyme active sites .
- Trifluoromethyl Group : Enhances membrane permeability and metabolic stability via hydrophobic interactions .
- Carbamoyl Linker : Facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .
Advanced: How to elucidate the mechanism of action for enzyme inhibition?
Methodological Answer:
Enzyme Kinetics :
- Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Kᵢ values .
Mutagenesis Studies :
- Introduce point mutations (e.g., Ala-scanning) in the enzyme’s active site to identify critical binding residues .
SPR Analysis :
- Measure real-time binding kinetics (kₒₙ/kₒff) using surface plasmon resonance .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystal formation .
- HPLC Prep : Apply reverse-phase HPLC with 0.1% TFA modifier for final purification .
Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
Substituent Variation :
- Synthesize analogs with modified aryl groups (e.g., 4-ethoxyphenyl vs. 2,5-dimethylphenyl) .
Bioactivity Testing :
- Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .
3D-QSAR Modeling :
- Build CoMFA/CoMSIA models to correlate structural features with activity .
Basic: How to assess the compound's stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) for 24 hr and quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
